molecular formula C9H10N4 B2355840 7-Azido-1,2,3,4-tetrahydroquinoline CAS No. 2418658-83-8

7-Azido-1,2,3,4-tetrahydroquinoline

Cat. No.: B2355840
CAS No.: 2418658-83-8
M. Wt: 174.207
InChI Key: XKAOYNQNKSNYQP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . It can also be prepared from 1-indanone (benzocyclopentanone) .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline is a colorless oily liquid . The precise values of the rotational constants, 14 N nuclear hyperfine coupling parameters and centrifugal distortion parameters were determined from the measured transition frequencies .

Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

Research on organocatalytic synthesis has led to the development of compounds like 7-chloroquinoline-1,2,3-triazoyl carboxamides. These compounds, synthesized from 4-azido-7-chloroquinoline, have shown promising results in anticonvulsant, antinociceptive, and anti-inflammatory activities. Such studies are significant in the field of pharmacology and medicinal chemistry, exploring the potential therapeutic applications of tetrahydroquinoline derivatives (Wilhelm et al., 2014).

Development of Novel Tetrahydroquinoline Scaffolds

Another important area of research involves the development of novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-κB inhibitors and cytotoxic agents. This research is crucial in the discovery of new molecules for treating cancer, as these compounds exhibit significant cytotoxicity against various human cancer cell lines (Jo et al., 2016).

Stereoselective Dynamic Cyclization

The stereoselective synthesis of compounds like 3-azido-tetralins, -chromanes, and -tetrahydroquinolines via tandem allylic azide rearrangement/Friedel-Crafts alkylation is another significant development. This method effectively differentiates azide isomers, offering a new approach to synthesizing compounds with potential therapeutic applications (Porter et al., 2018).

pH-Regulated Asymmetric Transfer Hydrogenation

Research on pH-regulated asymmetric transfer hydrogenation of quinolines in water has revealed the significance of optically pure tetrahydroquinolines in pharmaceutical and agrochemical synthesis. This research highlights the importance of tetrahydroquinoline structures in the development of bioactive alkaloids and antibacterial drugs (Wang et al., 2009).

Synthesis and Application in Medicinal Chemistry

Lastly, the synthesis and significance of 1,2,3,4-tetrahydroquinoline derivatives in medicinal chemistry are noteworthy. These derivatives exhibit various pharmacological activities like anti-cancer, anti-diabetic, anti-parasitic, and anti-inflammatory properties. The tetrahydroquinoline ring is a common structural motif in biologically active natural products and therapeutic agents, making it a target for new drug development (Sabale et al., 2013).

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name

7-azido-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOYNQNKSNYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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